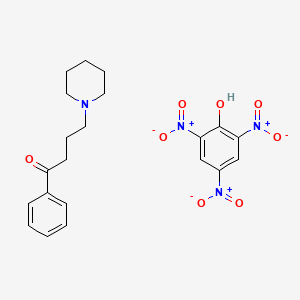
Methylethylsiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethylsiloxane is a type of organosilicon compound that belongs to the broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylethylsiloxane can be synthesized through the hydrolytic polycondensation of dichlorosilanes. The process involves the reaction of dichlorosilane with water or methanol, leading to the formation of linear and cyclic oligomeric siloxanes . The reaction conditions typically include the use of cold, concentrated hydrochloric acid to facilitate the hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of dichlorosilane, which produces a mixture of linear and cyclic siloxanes . This mixture is then subjected to further processing to isolate and purify the desired this compound compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methylethylsiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can lead to the formation of silicon dioxide . Additionally, it can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, which can degrade the siloxane group to form siloxide salts . Hydrosilylation reactions typically require the presence of a catalyst, such as platinum or rhodium complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield silicon dioxide, while hydrosilylation reactions produce various organosilicon compounds .
Applications De Recherche Scientifique
Methylethylsiloxane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of advanced materials, such as silicone elastomers and resins . In biology and medicine, this compound-based materials are utilized in medical implants and drug delivery systems due to their biocompatibility and stability . Industrially, this compound is employed in the production of coatings, sealants, and lubricants .
Mécanisme D'action
The mechanism of action of methylethylsiloxane involves its interaction with various molecular targets and pathways. For instance, in hydrosilylation reactions, this compound acts as a hydride donor, transferring hydride ions to unsaturated organic compounds in the presence of a catalyst . This process involves the formation of a transition state complex between the siloxane and the catalyst, followed by the transfer of the hydride ion to the substrate.
Comparaison Avec Des Composés Similaires
Methylethylsiloxane can be compared to other similar siloxane compounds, such as polymethylhydrosiloxane and polydimethylsiloxane. While all these compounds share a silicon-oxygen backbone, they differ in their organic substituents and chemical properties. Polymethylhydrosiloxane, for example, contains hydrogen atoms attached to the silicon, making it a more reactive reducing agent compared to this compound . Polydimethylsiloxane, on the other hand, has methyl groups attached to the silicon, resulting in a more stable and less reactive compound .
Similar Compounds
- Polymethylhydrosiloxane
- Polydimethylsiloxane
- Polyethylsiloxane
This compound stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other siloxanes.
Propriétés
Formule moléculaire |
C3H9OSi |
|---|---|
Poids moléculaire |
89.19 g/mol |
InChI |
InChI=1S/C3H9OSi/c1-3-5(2)4/h4H,3H2,1-2H3 |
Clé InChI |
NDCHKIVDFBYGQB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)





